1-(3-Nitrobenzoyl)piperidine-4-carboxamide
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Overview
Description
1-(3-Nitrobenzoyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes a piperidine ring substituted with a nitrobenzoyl group and a carboxamide group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-(3-Nitrobenzoyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 3-nitrobenzoic acid.
Formation of Intermediate: The piperidine is first reacted with 3-nitrobenzoic acid to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to amidation, where the carboxylic acid group is converted into a carboxamide group using reagents such as carbodiimides or other coupling agents.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3-Nitrobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitrobenzoyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and bacterial infections.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly DNA gyrase, which is a target for antibacterial agents.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
DNA Gyrase Inhibition: The compound targets DNA gyrase, an enzyme essential for DNA replication in bacteria.
Pathways Involved: The inhibition of DNA gyrase leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
1-(3-Nitrobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Nitrobenzoyl)piperidine-4-carboxamide: This compound has a similar structure but with the nitro group at the 4-position instead of the 3-position.
Piperidine-4-carboxamide Derivatives: These compounds share the piperidine-4-carboxamide core but differ in their substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H15N3O4 |
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Molecular Weight |
277.28 g/mol |
IUPAC Name |
1-(3-nitrobenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15N3O4/c14-12(17)9-4-6-15(7-5-9)13(18)10-2-1-3-11(8-10)16(19)20/h1-3,8-9H,4-7H2,(H2,14,17) |
InChI Key |
RSRYGGYDMAADHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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